

Application Notes and Protocols: Total Synthesis of Phenazostatin C and Related Diphenazines

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Compound of Interest

Compound Name: *Phenazostatin C*

Cat. No.: *B1249925*

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Introduction

Phenazostatin C is a naturally occurring diphenazine that has garnered significant interest due to its neuroprotective properties. Isolated from *Streptomyces* sp., this complex molecule belongs to a larger family of phenazine alkaloids, many of which exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. The unique dimeric phenazine structure of **Phenazostatin C** presents a formidable challenge for synthetic chemists and offers a compelling scaffold for the development of novel therapeutic agents.

These application notes provide a detailed overview of the synthetic strategies toward **Phenazostatin C** and related diphenazines, offering insights into their structure-activity relationships. While a complete total synthesis of **Phenazostatin C** has not been formally published, this document outlines a plausible synthetic pathway based on established methodologies for phenazine construction and the synthesis of structurally related natural products. Detailed experimental protocols for key transformations are provided, alongside a summary of the biological activities of relevant compounds.

Data Presentation: Biological Activity of Phenazostatins and Related Compounds

The following table summarizes the reported biological activities of **Phenazostatin C** and its analogs, providing a comparative overview of their potency.

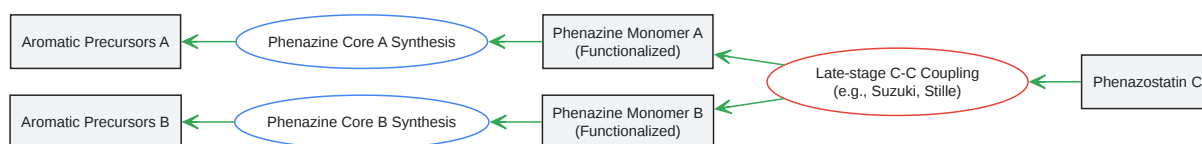
Compound	Biological Activity	IC50 / EC50	Cell Line / Assay	Reference
Phenazostatin A	Neuronal cell protection (glutamate toxicity)	0.34 μ M (EC50)	N18-RE-105 cells	
Phenazostatin B	Neuronal cell protection (glutamate toxicity)	0.33 μ M (EC50)	N18-RE-105 cells	
Phenazostatin C	Neuronal cell protecting activity	-	-	
Phenazostatin J	Anti-neuroinflammato ry	0.30 μ M	LPS-induced BV-2 microglia	
Phenazostatin J	Cytotoxicity	7.7 nM	NUGC-3 (stomach)	
2-Bromo-1-hydroxyphenazine	Cytotoxicity	0.1 μ M	HCT-116	
Halogenated Phenazine Analogues	Antibacterial (MRSA)	MIC = 2 μ g/mL	MRSA	

Proposed Total Synthesis of Phenazostatin C

The proposed synthetic strategy for **Phenazostatin C** is a convergent approach, involving the synthesis of two distinct phenazine monomers followed by a late-stage coupling to form the diphenazine core. This strategy allows for flexibility in the synthesis of analogs by modifying the individual monomer units.

Retrosynthetic Analysis

A plausible retrosynthetic analysis of **Phenazostatin C** is depicted below. The key disconnection is the central C-C bond linking the two phenazine units, which could be formed via a palladium-catalyzed cross-coupling reaction. Each phenazine monomer can be constructed from simpler aromatic precursors using established phenazine synthesis methodologies, such as the Wohl-Aue reaction or a reductive cyclization approach.

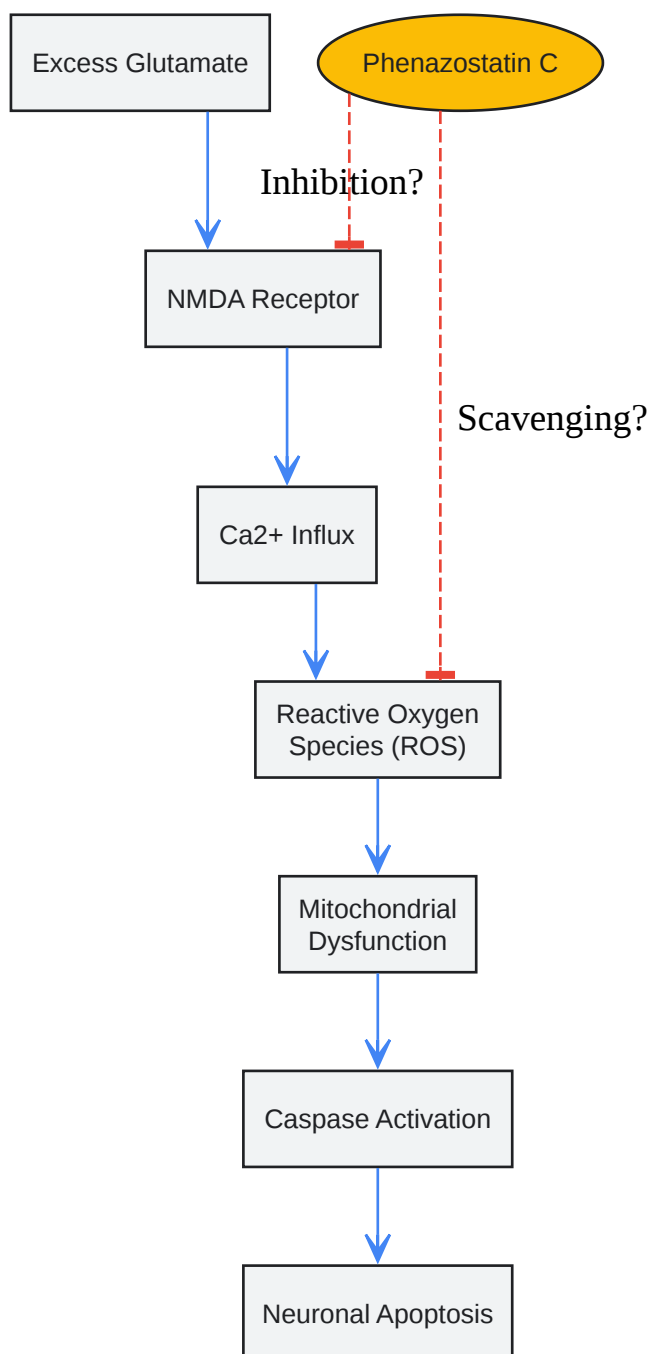
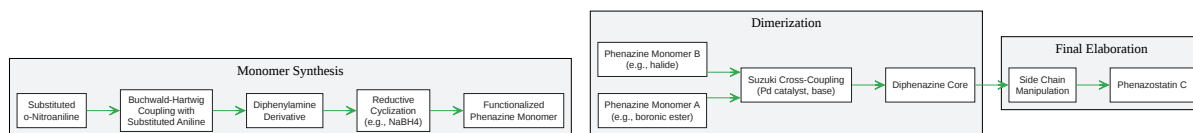


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Caption: Retrosynthetic analysis of **Phenazostatin C**.

Synthetic Pathway

The forward synthesis would commence with the preparation of two suitably functionalized phenazine monomers. A possible approach for the synthesis of a generic phenazine core is outlined below, followed by a proposed coupling strategy.



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